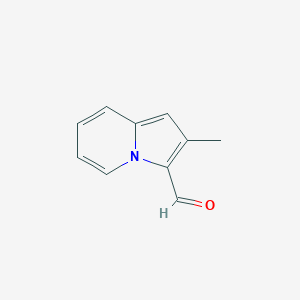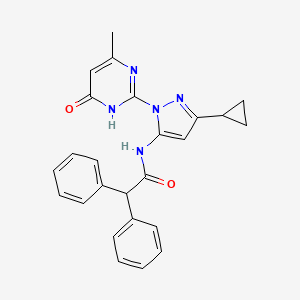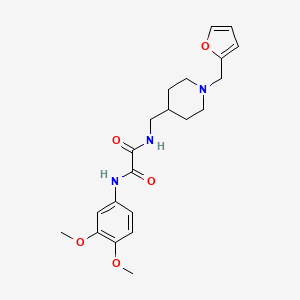![molecular formula C28H31N5O3 B2806971 5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021257-88-4](/img/structure/B2806971.png)
5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine and a dihalide . The methoxy group could be introduced through a Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the piperazine ring could potentially introduce some conformational flexibility into the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the methoxy group could potentially be demethylated under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar methoxy and carbonyl groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis : This compound is involved in complex chemical synthesis processes. For instance, Koshetova et al. (2022) described the synthesis of related compounds through Claisen-Schmidt type reactions, yielding dienones. They also discussed the X-ray crystal structure determination of a closely related compound, providing insights into its molecular conformation (Koshetova et al., 2022).
Receptor Binding Assays : Li Guca (2014) investigated similar pyrazolo pyridine compounds for their receptor binding affinities. These studies are crucial for understanding the interaction of such compounds with biological receptors, indicating potential biomedical applications (Li Guca, 2014).
Tautomerism and Stability Studies : The study of the tautomeric forms of related compounds was explored by Gubaidullin et al. (2014). They examined the structure of spontaneous transformation products in crystal and solution, which is vital for understanding the chemical stability and reactivity of such compounds (Gubaidullin et al., 2014).
Discovery of G Protein-Biased Dopaminergics : Möller et al. (2017) discussed the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in the synthesis of high-affinity dopamine receptor partial agonists. This suggests potential applications in designing novel therapeutics (Möller et al., 2017).
Synthesis of Heterocyclic Compounds : Morón et al. (1983) and Bialy & Gouda (2011) discussed the synthesis of heterocyclic compounds related to pyrazolo pyridines. These compounds have potential applications in medicinal chemistry and drug discovery (Morón et al., 1983), (Bialy & Gouda, 2011).
Antimicrobial Activity : Suresh et al. (2016) explored the antimicrobial activity of thiazolo-pyridine derivatives, which is an important aspect of pharmaceutical research for developing new antibiotics and antifungal agents (Suresh et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-methoxyethyl)-7-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-21-8-10-22(11-9-21)18-30-12-14-32(15-13-30)27(34)24-19-31(16-17-36-2)20-25-26(24)29-33(28(25)35)23-6-4-3-5-7-23/h3-11,19-20H,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAFMKNDOOUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)







![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)
![N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2806902.png)

![4-({3-[(4-chlorophenyl)thio]pyrazin-2-yl}oxy)-N-(2-methoxyphenyl)benzamide](/img/structure/B2806906.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
